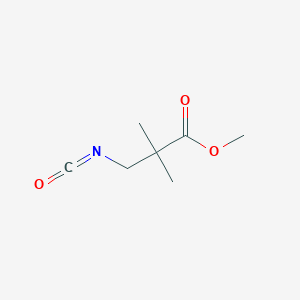
Methyl 3-isocyanato-2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-isocyanato-2,2-dimethylpropanoate is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a methyl ester group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-isocyanato-2,2-dimethylpropanoate can be synthesized through various methods. One common approach involves the reaction of 3-amino-2,2-dimethylpropanoic acid with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds under controlled temperature and pressure conditions to yield the desired isocyanate compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using automated reactors. The process ensures high purity and yield by optimizing reaction parameters such as temperature, pressure, and reactant concentrations. Safety measures are crucial due to the toxic nature of phosgene and the reactive isocyanate group .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-isocyanato-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React to form carbamates.
Polyols: Used in the production of polyurethanes.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-isocyanato-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Wirkmechanismus
The mechanism of action of methyl 3-isocyanato-2,2-dimethylpropanoate primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the formation of polyurethanes through the reaction with polyols. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,2-dimethylpropanoate: A related compound with a similar structure but lacks the isocyanate group.
Methyl 2-isocyanatobenzoate: Another isocyanate compound used in organic synthesis.
Uniqueness
Methyl 3-isocyanato-2,2-dimethylpropanoate is unique due to the presence of both an isocyanate group and a methyl ester group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
methyl 3-isocyanato-2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H11NO3/c1-7(2,4-8-5-9)6(10)11-3/h4H2,1-3H3 |
InChI-Schlüssel |
YTIKGXNUVMSMLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN=C=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



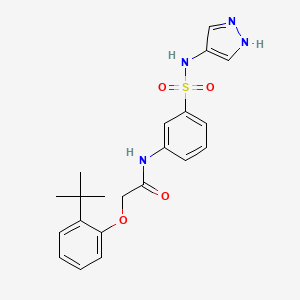

![1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13310550.png)
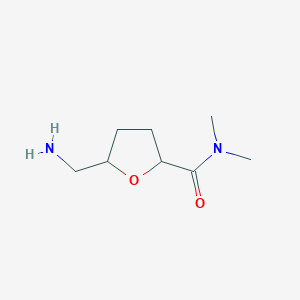


![N-[1-(4-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13310575.png)
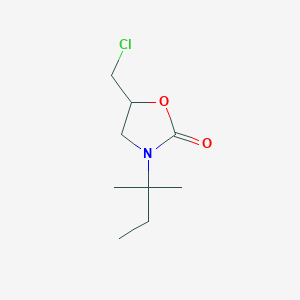
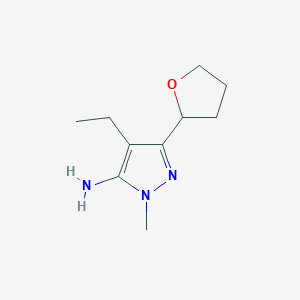
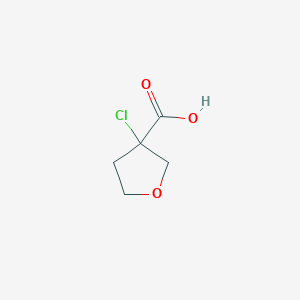
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid](/img/structure/B13310618.png)
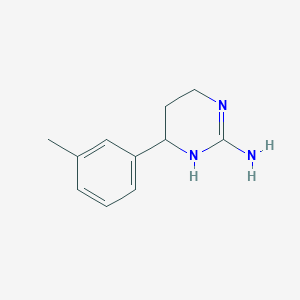
![3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
